molecular formula C16H17N5O B2391762 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034490-44-1

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2391762
CAS No.: 2034490-44-1
M. Wt: 295.346
InChI Key: XFQUYZDSHOPRJO-UHFFFAOYSA-N
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Description

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzonitrile group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a Mitsunobu reaction or other suitable cyclization methods. The final step often involves the coupling of the triazole-pyrrolidine intermediate with a benzonitrile derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is unique due to the combination of its triazole and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-oxo-3-[3-(triazol-2-yl)pyrrolidin-1-yl]propyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c17-11-14-3-1-13(2-4-14)5-6-16(22)20-10-7-15(12-20)21-18-8-9-19-21/h1-4,8-9,15H,5-7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQUYZDSHOPRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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